
2-Amino-6-(isopropylamino)1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the substitution of chlorine atoms with isopropylamine groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2-Amino-4,6-dimethyl-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its antimicrobial properties.
Uniqueness
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its specific isopropyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
69844-52-6 |
|---|---|
Molekularformel |
C6H11N5 |
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-4(2)10-6-9-3-8-5(7)11-6/h3-4H,1-2H3,(H3,7,8,9,10,11) |
InChI-Schlüssel |
WBEKRMVYCWRRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


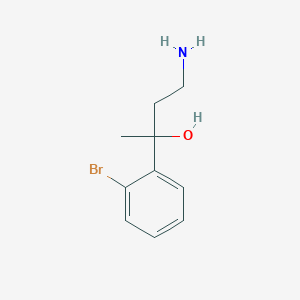

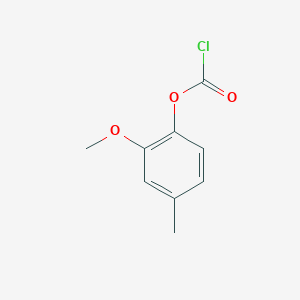
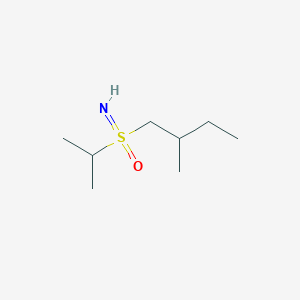

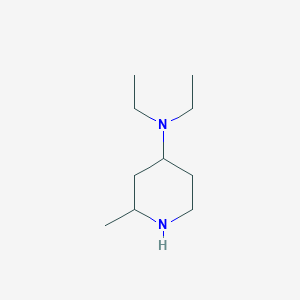

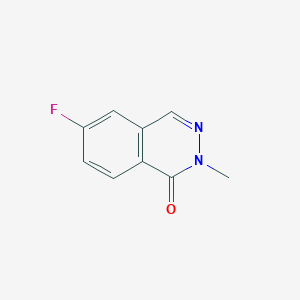
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
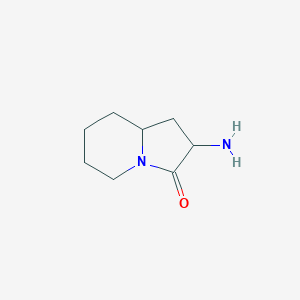
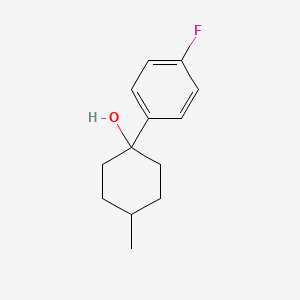
![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
